molecular formula C23H34Cl2N2O2 B4887017 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride

1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride

Cat. No. B4887017
M. Wt: 441.4 g/mol
InChI Key: OIKMGRLYEGYHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as TBPB, is a chemical compound that has been widely used in scientific research. TBPB is a selective agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons. In recent years, TBPB has been studied extensively due to its potential therapeutic applications in pain management, inflammation, and cancer.

Mechanism of Action

1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride acts as a selective agonist of TRPV1 channels, which are expressed in sensory neurons. When 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride binds to TRPV1 channels, it causes the channel to open, leading to an influx of calcium ions into the cell. This calcium influx leads to the activation of downstream signaling pathways, resulting in increased neuronal excitability and pain perception.
Biochemical and physiological effects:
1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride can activate TRPV1 channels in a dose-dependent manner, leading to increased calcium influx and neuronal excitability. 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to induce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, from immune cells. In vivo studies have shown that 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride can induce thermal hyperalgesia, or increased sensitivity to heat, in mice.

Advantages and Limitations for Lab Experiments

1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages for use in lab experiments. It is a highly selective agonist of TRPV1 channels, making it a useful tool for studying the function and regulation of these channels. 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is also relatively stable and easy to synthesize, making it readily available for use in experiments.
However, there are also some limitations to the use of 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments. 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have off-target effects at high concentrations, leading to activation of other ion channels and receptors. Additionally, 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to induce desensitization of TRPV1 channels at high concentrations, which may limit its usefulness in long-term studies.

Future Directions

There are several future directions for research on 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride and TRPV1 channels. One potential area of research is the development of more selective agonists and antagonists of TRPV1 channels, which could be used to study the function and regulation of these channels in greater detail. Another area of research is the role of TRPV1 channels in cancer, and the potential use of TRPV1 agonists and antagonists as therapeutic agents. Finally, there is a need for further research on the mechanisms underlying the off-target effects of 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, and the development of strategies to minimize these effects in future studies.

Scientific Research Applications

1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been used extensively in scientific research as a tool to study the function and regulation of TRPV1 channels. TRPV1 channels are involved in a variety of physiological processes, including pain perception, inflammation, and thermoregulation. 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to activate TRPV1 channels in vitro and in vivo, leading to increased calcium influx and neuronal excitability. 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has also been used to study the role of TRPV1 channels in cancer, as TRPV1 channels are overexpressed in many types of cancer cells.

properties

IUPAC Name

1-(2-tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2.2ClH/c1-23(2,3)21-11-7-8-12-22(21)27-18-20(26)17-24-13-15-25(16-14-24)19-9-5-4-6-10-19;;/h4-12,20,26H,13-18H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKMGRLYEGYHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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